Loperamide oxide

Catalog No.
S533528
CAS No.
106900-12-3
M.F
C29H33ClN2O3
M. Wt
493.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loperamide oxide

CAS Number

106900-12-3

Product Name

Loperamide oxide

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide

Molecular Formula

C29H33ClN2O3

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

4-((1R,4S)-4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl)-N,N-dimethyl-2,2-diphenylbutanamide, Arestal, loperamide oxide, loperamide oxide anhydrous, loperamide oxide monohydrate

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound Loperamide oxide is 492.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Increased Systemic Availability of Loperamide

Therapeutic Efficacy in Diarrhoea

Alleviating Clinical Symptoms in a Mouse Model of STC

Control of Acute Nonspecific Diarrhea

Management of Chemotherapy-related Diarrhea

Treatment of Irritable Bowel Syndrome, Inflammatory Bowel Disease, and Short Bowel Syndrome

Loperamide oxide is a derivative of loperamide, an opioid receptor agonist primarily used as an antidiarrheal medication. The chemical structure of loperamide oxide is represented as C29H33ClN2O3, and it is classified as a N-oxide of loperamide. This modification enhances its solubility and alters its pharmacokinetic properties compared to its parent compound, making it a subject of interest in pharmacological studies .

Once converted to loperamide, the mechanism of action involves binding to opioid receptors in the gut wall. This reduces muscle contractions, slowing down intestinal transit and allowing for better fluid reabsorption, ultimately relieving diarrhea [].

Loperamide oxide itself has limited data on safety and hazards. However, the converted form, loperamide, can cause side effects like constipation and, in high doses, can lead to serious complications [].

Loperamide oxide can be synthesized through the oxidation of loperamide using various oxidizing agents, such as hydrogen peroxide. The reaction typically involves the conversion of the nitrogen atom in loperamide into an N-oxide functional group, which can affect its interaction with biological systems. The general reaction can be summarized as follows:

Loperamide+Oxidizing AgentLoperamide Oxide\text{Loperamide}+\text{Oxidizing Agent}\rightarrow \text{Loperamide Oxide}

This transformation can also lead to the formation of other metabolites, including N-demethylated forms of loperamide .

The synthesis of loperamide oxide typically involves the following steps:

  • Starting Material: Loperamide or its hydrochloride salt is used as the starting material.
  • Oxidation Reaction: An oxidizing agent such as hydrogen peroxide is employed in the presence of a catalyst (e.g., triethylamine) to facilitate the conversion into loperamide oxide.
  • Solvent Use: The reaction may take place in organic solvents like methanol or toluene, which help dissolve reactants and improve yield.
  • Purification: The product is purified through crystallization or other methods to obtain loperamide oxide in a stable form .

Loperamide oxide has potential applications in various fields:

  • Pharmaceuticals: As a modified form of an established antidiarrheal agent, it may offer enhanced therapeutic effects or reduced side effects.
  • Research: Its unique properties make it suitable for studies investigating opioid receptor interactions and metabolic pathways.
  • Formulation Development: It can be explored for use in drug formulations aimed at improving bioavailability and efficacy compared to conventional loperamide .

Interactions of loperamide oxide with other drugs and biological systems are crucial for understanding its safety profile. Like loperamide, it may interact with P-glycoprotein inhibitors, which could influence its ability to cross the blood-brain barrier and produce central nervous system effects. Studies have indicated that concurrent administration with certain inhibitors can lead to increased central opioid activity, necessitating caution in clinical settings .

Loperamide oxide shares structural similarities with several other compounds that act on opioid receptors or have related pharmacological properties. Below are some comparable compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
LoperamideYesAntidiarrhealLimited central nervous system effects due to poor blood-brain barrier penetration
DiphenoxylateYesAntidiarrhealHas central nervous system activity; often combined with atropine
HaloperidolYesAntipsychoticPrimarily acts on dopamine receptors; distinct therapeutic use
N-Desmethyl LoperamideYesMetabolite of LoperamideLess potent than parent compound; primarily inactive
OxycodoneYesPain reliefStronger central nervous system effects; higher potential for abuse

Loperamide oxide's distinct N-oxide functional group differentiates it from these compounds, potentially altering its pharmacodynamics and pharmacokinetics .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

492.2179706 g/mol

Monoisotopic Mass

492.2179706 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YWT7AJ7O7P
NG66S4H2RL

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidiarrheals

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07D - Antipropulsives
A07DA - Antipropulsives
A07DA05 - Loperamide oxide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

109572-89-6
106900-12-3

Wikipedia

Loperamide oxide

Dates

Modify: 2023-08-15
1: Kamali F, Huang ML. Increased systemic availability of loperamide after oral administration of loperamide and loperamide oxide with cotrimoxazole. Br J Clin Pharmacol. 1996 Feb;41(2):125-8. PubMed PMID: 8838438.
2: Dettmer A. Loperamide oxide in the treatment of acute diarrhea in adults. Clin Ther. 1994 Nov-Dec;16(6):972-80. PubMed PMID: 7697694.
3: Stacher G, Steinringer H, Schneider C, Vacariu-Granser GV, Castiglione F, Gaupmann G, Weber U, Stacher-Janotta G. Effects of the prodrug loperamide oxide, loperamide, and placebo on jejunal motor activity. Dig Dis Sci. 1992 Feb;37(2):198-204. PubMed PMID: 1735336.
4: Dreverman JW, Van der Poel AJ. Loperamide oxide in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group. Aliment Pharmacol Ther. 1995 Aug;9(4):441-6. PubMed PMID: 8527621.
5: van Outryve M, Toussaint J. Loperamide oxide for the treatment of chronic diarrhoea in Crohn's disease. J Int Med Res. 1995 Sep-Oct;23(5):335-41. PubMed PMID: 8529776.
6: Göke M, Ewe K, Donner K, Meyer zum Büschenfelde KH. Influence of loperamide and loperamide oxide on the anal sphincter. A manometric study. Dis Colon Rectum. 1992 Sep;35(9):857-61. PubMed PMID: 1511646.
7: Sun WM, Read NW, Verlinden M. Effects of loperamide oxide on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence. Scand J Gastroenterol. 1997 Jan;32(1):34-8. PubMed PMID: 9018764.
8: Van Beijsterveldt LE, Geerts RJ, Wuyts K, Woestenborghs RJ, Meuldermans WE, Heykants JJ. Gastrointestinal distribution of the prodrug loperamide oxide and its active drug loperamide in the dog. Drug Metab Dispos. 1995 Feb;23(2):216-22. PubMed PMID: 7736914.
9: Hardcastle J, Hardcastle PT, Goldhill J. Comparison of the effects of loperamide and loperamide oxide on absorptive processes in rat small intestine. J Pharm Pharmacol. 1993 Oct;45(10):919-21. PubMed PMID: 7904634.
10: Beubler E, Badhri P. Comparison of the antisecretory effects of loperamide and loperamide oxide in the jejunum and the colon of rats in-vivo. J Pharm Pharmacol. 1990 Oct;42(10):689-92. PubMed PMID: 1982139.
11: Yeoh EK, Horowitz M, Russo A, Muecke T, Robb T, Chatterton BE. Gastrointestinal function in chronic radiation enteritis--effects of loperamide-N-oxide. Gut. 1993 Apr;34(4):476-82. PubMed PMID: 8491393; PubMed Central PMCID: PMC1374306.
12: Hughes IW. First-line treatment in acute non-dysenteric diarrhoea: clinical comparison of loperamide oxide, loperamide and placebo. UK Janssen Research Group of General Practitioners. Br J Clin Pract. 1995 Jul-Aug;49(4):181-5. PubMed PMID: 7547157.
13: Hardcastle J, Hardcastle PT, Goldhill J. The effect of loperamide oxide on prostaglandin-stimulated fluid transport in rat small intestine. J Pharm Pharmacol. 1990 May;42(5):364-6. PubMed PMID: 1976790.
14: Lavrijsen K, van Dyck D, van Houdt J, Hendrickx J, Monbaliu J, Woestenborghs R, Meuldermans W, Heykants J. Reduction of the prodrug loperamide oxide to its active drug loperamide in the gut of rats, dogs, and humans. Drug Metab Dispos. 1995 Mar;23(3):354-62. PubMed PMID: 7628301.
15: Stevens PJ, Dunbar F, Briscoe P. Potential of Loperamide Oxide in the Reduction of Ileostomy and Colostomy Output. Clin Drug Investig. 1995 Sep;10(3):158-64. doi: 10.2165/00044011-199510030-00004. PubMed PMID: 27519199.
16: Kamali F, Adriaens L, Huang ML, Woestenborghs R, Emanuel M, Rawlins MD. Dose proportionality study of loperamide following oral administration of loperamide oxide. Eur J Clin Pharmacol. 1992;42(6):693-4. PubMed PMID: 1623916.
17: Beubler E, Badhri P, Schirgi-Degen A. Antisecretory activities of orally administered loperamide and loperamide oxide on intestinal secretion in rats. J Pharm Pharmacol. 1993 Sep;45(9):803-6. PubMed PMID: 7903368.
18: Nikodem VC, Hofmeyr GJ. Secretion of the antidiarrhoeal agent loperamide oxide in breast milk. Eur J Clin Pharmacol. 1992;42(6):695-6. PubMed PMID: 1623917.
19: Ragnarsson G, Bodemar G. Treatment of irritable bowel syndrome with loperamide oxide. An open study to determine optimal dosage. J Intern Med. 2000 Aug;248(2):165-6. PubMed PMID: 10947896.
20: Megens AA, Canters LL, Awouters FH, Niemegeers CJ. Normalization of small intestinal propulsion with loperamide-like antidiarrheals in rats. Eur J Pharmacol. 1990 Mar 27;178(3):357-64. PubMed PMID: 2340864.

Explore Compound Types